![molecular formula C11H8N2O2 B2781785 4-Hydroxy-7-methoxyquinoline-3-carbonitrile CAS No. 71083-64-2](/img/structure/B2781785.png)
4-Hydroxy-7-methoxyquinoline-3-carbonitrile
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Description
4-Hydroxy-7-methoxyquinoline-3-carbonitrile, also known as 4-HQC, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties. 4-HQC is a heterocyclic compound that contains a quinoline ring with a hydroxy and methoxy group at positions 4 and 7, respectively, and a cyano group at position 3.
Scientific Research Applications
Heterocyclic Chemistry Research
4-Hydroxy-7-methoxyquinoline-3-carbonitrile: is a valuable compound in heterocyclic chemistry, which focuses on the synthesis and application of heterocyclic compounds. It serves as a building block for creating more complex quinoline derivatives. These derivatives are crucial for developing new pharmaceuticals, agrochemicals, and dyes .
Pharmaceutical Development
This compound is used in the pharmaceutical industry to synthesize various therapeutic agents. Its structure is a key intermediate in the production of drugs that exhibit anti-inflammatory, antimalarial, and antibacterial properties. Researchers are exploring its efficacy in creating novel medications with improved pharmacokinetic profiles .
Material Science
In material science, 4-Hydroxy-7-methoxyquinoline-3-carbonitrile can be utilized to develop organic semiconductors. These semiconductors are used in electronic devices such as light-emitting diodes (LEDs), solar cells, and transistors. The compound’s ability to transport electrons makes it a candidate for creating more efficient electronic materials .
Analytical Chemistry
The compound’s unique structure allows it to be used as a reagent or a standard in chromatographic analysis, including HPLC and LC-MS. It helps in the qualitative and quantitative analysis of chemical substances, especially in complex mixtures .
Chemical Synthesis
4-Hydroxy-7-methoxyquinoline-3-carbonitrile: is a precursor in various chemical reactions. It is used to synthesize other organic compounds through reactions such as alkylation, acylation, and sulfonation. This versatility makes it an essential compound in synthetic organic chemistry .
Biological Studies
The compound is being studied for its biological activity. It has shown potential as an inhibitor of certain enzymes, which could lead to the development of new treatments for diseases where enzyme regulation is crucial, such as cancer and neurodegenerative disorders .
Agrochemical Research
In agrochemical research, derivatives of this compound are being investigated for their potential use as pesticides or herbicides. The goal is to develop products that are more effective and environmentally friendly than current options .
Fluorescent Probes
Due to its fluorescent properties, 4-Hydroxy-7-methoxyquinoline-3-carbonitrile can be used to create fluorescent probes. These probes are valuable tools in biochemistry and molecular biology for studying cell structures and functions, as well as for diagnosing diseases .
properties
IUPAC Name |
7-methoxy-4-oxo-1H-quinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c1-15-8-2-3-9-10(4-8)13-6-7(5-12)11(9)14/h2-4,6H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRANBXSWAAPZNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CN2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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